2-(Benzylthio)ethanamine

Descripción

Contextualization within Organic and Medicinal Chemistry

The structural framework of 2-(Benzylthio)ethanamine, which features a flexible ethylamine (B1201723) chain attached to a benzylthio group, makes it a valuable entity in the fields of organic and medicinal chemistry. The thioether linkage, where a sulfur atom is bonded to two carbon atoms, and the primary amine group are both prevalent in a wide array of biologically active molecules. acs.orggoogle.com Thioethers are recognized for their role in numerous pharmaceuticals, ranking as the third most common sulfur-containing functional group in FDA-approved drugs. google.com Their inclusion in a molecule can influence its pharmacokinetic properties. acs.org

Amines are fundamental to medicinal chemistry, appearing in a vast number of drugs due to their ability to form hydrogen bonds and act as bases, which can be crucial for molecular recognition at biological targets. mdpi.compolimi.it The combination of a thioether and an amine in a single, relatively simple molecule like this compound provides a scaffold that can be readily modified, allowing chemists to explore the structure-activity relationships of more complex derivatives.

Historical Perspective of Thioether and Amine Functional Groups in Chemical Synthesis

The methods for creating thioether and amine functional groups have a rich history and have been central to the development of organic synthesis. The synthesis of amines dates back to the early days of organic chemistry, with one of the first methods being the reaction of ammonia (B1221849) with alkyl halides. rsc.org Over time, a multitude of techniques have been developed, including reductive amination and, more recently, advanced catalytic methods that offer greater efficiency and selectivity. rsc.orgsci-hub.ru

The synthesis of thioethers also has deep roots in organic chemistry. Classic methods often involve the reaction of a thiolate with an alkyl halide. researchgate.net A significant advancement in the formation of aryl thioethers was the Ullmann condensation, a copper-catalyzed reaction, first reported in the early 20th century. mdpi.com Pioneering work on palladium-catalyzed C-S cross-coupling of aryl halides and thiols was published in the late 1970s, a method now known as the Migita coupling. mdpi.com These foundational reactions, along with newer methods like photocatalysis, have expanded the toolkit for constructing thioether-containing molecules. uobaghdad.edu.iq

Significance of this compound as a Synthetic Intermediate and Ligand Precursor

The utility of this compound is prominently seen in its application as a building block for more elaborate molecules and as a precursor to ligands used in coordination chemistry.

As a synthetic intermediate, this compound can be prepared by reacting 2-aminoethane thiol hydrochloride with benzyl (B1604629) chloride in the presence of a base like sodium ethoxide. sci-hub.ru It has been used in the multi-step synthesis of complex molecules, such as a benzyl sulfide-modified NAD+ derivative. rsc.org In this synthesis, the amine group of this compound participates in a reaction to form a substituted purine (B94841) ring system. rsc.org This demonstrates its role as a nucleophilic component that can be incorporated into larger bioactive scaffolds.

In the realm of coordination chemistry, this compound functions as a bidentate ligand, capable of coordinating to metal ions through both the nitrogen of the amine and the sulfur of the thioether. It has been used to prepare a series of copper(II) and nickel(II) complexes. sci-hub.ru The bulky benzyl group can influence the stereochemistry of the resulting metal complex. sci-hub.ru Furthermore, a related tridentate [SNS] ligand, bis(2-(benzylthio)ethyl)amine, is synthesized from this compound and has been shown to form complexes with copper(I) and copper(II). acs.orgresearchgate.netacs.org Some of these copper complexes have demonstrated catalytic activity, for instance, in "click" reactions to form triazoles. researchgate.netacs.org Its hydrochloride salt is also used as a starting material for the synthesis of mercaptoacetyltriglycine (MAG3) derivatives, which are important in the development of radiopharmaceuticals. researchgate.net

Overview of Research Trajectories for Similar Compounds

The research landscape for compounds structurally related to this compound is diverse, with a significant focus on the synthesis of new derivatives for potential therapeutic applications. A common strategy involves the modification of the core thioether-amine structure to explore how these changes affect biological activity.

One area of investigation is the synthesis of heterocyclic systems derived from thioether-containing precursors. For example, derivatives of 2-mercaptobenzimidazole (B194830) have been synthesized from 2-(benzylthio)benzimidazole, a closely related structure. These new compounds, which include triazole derivatives, have been tested for their antimicrobial and anti-inflammatory activities.

Another research trajectory focuses on creating hybrids of a thioether-amine scaffold with other pharmacologically important groups. For instance, N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic effects. mdpi.com Similarly, numerous studies have explored thiazole (B1198619) derivatives, which often incorporate a thioether linkage, for a wide range of biological activities including anticancer, anticonvulsant, and antimicrobial properties. mdpi.com

The synthesis of aniline (B41778) derivatives with ortho-benzyl substituents represents another related field of study. beilstein-journals.org These compounds, which share the benzyl and amine motifs, are investigated for applications ranging from pharmaceuticals to materials science. beilstein-journals.org The overarching goal of these research efforts is to leverage the structural features of the thioether and amine groups to develop novel compounds with specific and potent biological or chemical functions.

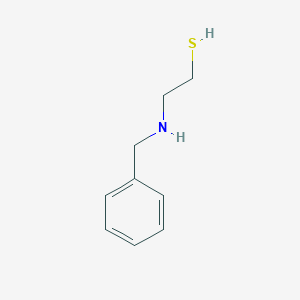

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-benzylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCWHIAZZSDHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905677 | |

| Record name | 2-(Benzylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-54-1 | |

| Record name | 1007-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylsulfanyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Benzylthio Ethanamine

Established Synthetic Routes for 2-(Benzylthio)ethanamine

Alkylation Reactions Involving Benzyl (B1604629) Mercaptan and Haloethylamines

A primary and well-established method for the synthesis of this compound involves the alkylation of benzyl mercaptan with a haloethylamine, typically 2-chloroethylamine (B1212225) hydrochloride. rsc.org This reaction is a classical example of nucleophilic substitution, where the sulfur atom of the thiol acts as the nucleophile.

The process generally involves the deprotonation of benzyl mercaptan to form the more nucleophilic thiolate anion. This is often achieved using a base such as sodium ethoxide (EtONa) in an ethanol (B145695) (EtOH) solvent. rsc.org The resulting benzyl thiolate then reacts with the haloethylamine, displacing the halide to form the desired thioether linkage.

A specific example of this synthesis involves adding sodium metal to ethanol to generate sodium ethoxide in situ. Benzyl mercaptan is then added, followed by a solution of 2-chloroethylamine hydrochloride in ethanol. rsc.org The reaction mixture is typically heated under reflux for an extended period, for example 24 hours, to ensure completion. rsc.org Following the reaction, a workup procedure is necessary to isolate and purify the product. This often includes quenching the reaction with a saturated ammonium (B1175870) chloride solution, extracting the product into an organic solvent like dichloromethane (B109758), drying the organic phase, and finally purifying the crude product by flash chromatography. rsc.org A reported yield for this specific procedure is 85%. rsc.org

Table 1: Reaction components and conditions for the synthesis of this compound via alkylation.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

|---|

Alternative Synthetic Strategies for the Benzylthioethylamine Moiety

While the alkylation of benzyl mercaptan is a common route, other strategies can be employed to construct the benzylthioethylamine scaffold. One such alternative involves the reaction of a suitably protected cysteamine (B1669678) derivative. For instance, S-Benzylcysteamine hydrochloride can serve as a starting material. chemicalbook.in This compound already contains the core S-benzyl and ethylamine (B1201723) functionalities, albeit in a protected hydrochloride salt form. Treatment with a base, such as methanolic sodium methoxide, can liberate the free amine, S-benzylcysteamine, which is structurally isomeric to 2-(benzylamino)ethanethiol. chemicalbook.in

Another approach could involve the reaction of acenaphthylene-1,2-dione with thiosemicarbazide (B42300) to form acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione. This intermediate can then be reacted with benzyl chloride to yield 9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazine, which upon reaction with hydrazine, can lead to derivatives containing the benzylthio moiety. lew.ro

Advanced Synthetic Approaches and Process Optimization

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are crucial in the synthesis of complex molecules containing multiple functional groups. In the context of this compound and its derivatives, selective reactions are essential to avoid unwanted side products. For instance, when synthesizing more complex structures incorporating the 2-(benzylthio)ethylamine unit, it's important to control which functional groups react.

Amine-catalyzed reactions under metal-free and air-tolerant conditions represent a modern strategy for achieving chemo- and regioselectivity. rsc.org These methods can be designed to control the reaction pathway based on the functional groups present in the starting materials. rsc.org For example, in the synthesis of multi-functionalized benzene (B151609) rings, the choice of a substituent group can direct the reaction towards a specific isomer. rsc.org While not directly applied to the synthesis of this compound itself in the provided sources, these principles are highly relevant for its further derivatization.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key aspects include atom economy, the use of safer solvents, and the reduction of derivatives. acs.org

In the context of this compound synthesis, applying green chemistry could involve several considerations:

Solvent Choice: While ethanol is a common solvent for the alkylation reaction, exploring greener alternatives like water or solvent-free conditions could improve the environmental profile of the synthesis. rsc.orgmdpi.com Water is non-flammable, non-toxic, and readily available, though the solubility of organic reactants can be a challenge. mdpi.com

Atom Economy: The atom economy of the alkylation reaction between benzyl mercaptan and 2-chloroethylamine is relatively high, as most atoms from the reactants are incorporated into the final product and the salt byproduct. acs.org

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. While the traditional synthesis uses a stoichiometric amount of base, exploring catalytic systems could be beneficial. rsc.org

Reducing Derivatives: The direct synthesis from benzyl mercaptan and 2-chloroethylamine avoids the need for protecting groups on the amine or thiol, which aligns with the principle of reducing derivatization steps. rsc.orgacs.org

Derivatization Strategies of this compound and its Analogues

This compound is a versatile building block that can be further modified to create a variety of derivatives with potential applications in medicinal chemistry and materials science. cymitquimica.comscirp.org

One common derivatization involves the reaction of the primary amine group. For example, this compound can be reacted with other molecules to form more complex structures. An instance of this is its reaction with 6-chloropurine (B14466) riboside to form (2R, 3R, 4S, 5R)-2-(6-((2-(benzylthio) ethyl) amino)-9H-purin-9-yl)-5-(hydroxylmethyl) tetrahydrofuran-3, 4-diol. rsc.org This demonstrates the utility of this compound as a nucleophile in substitution reactions.

Another example is the reaction of a derivative, 2-[4-(dimethylaminomethyl)benzylthio]-ethylamine, with 2-nitroamino-5-(3-pyridylmethyl)-4-pyrimidone to produce 2-[2-(4-(dimethylaminomethyl)benzylthio)ethylamino]-5-(3-pyridylmethyl)-4-pyrimidone. prepchem.com This highlights how modifications to the benzyl group of the parent compound can be carried through to more complex derivatives.

Furthermore, the core structure of this compound can be incorporated into larger ligand systems. For example, bis(2-(benzylthio)ethyl)amine (SNS) is a hybrid ligand containing an amine and two thioether donors that can form complexes with metals like copper. acs.orgresearchgate.net These complexes have been shown to be catalytically active in reactions such as the copper-catalyzed azide-alkyne cycloaddition (click reaction). acs.orgresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl mercaptan |

| 2-Chloroethylamine hydrochloride |

| Sodium ethoxide |

| Ethanol |

| Dichloromethane |

| Ammonium chloride |

| S-Benzylcysteamine hydrochloride |

| Sodium methoxide |

| 2-(benzylamino)ethanethiol |

| Acenaphthylene-1,2-dione |

| Thiosemicarbazide |

| Acenaphtho[1,2-e]-1,2,4-triazine-9(8H)-thione |

| Benzyl chloride |

| 9-(benzylthio)-acenaphtho[1,2-e]-1,2,4-triazine |

| Hydrazine |

| 6-chloropurine riboside |

| (2R, 3R, 4S, 5R)-2-(6-((2-(benzylthio) ethyl) amino)-9H-purin-9-yl)-5-(hydroxylmethyl) tetrahydrofuran-3, 4-diol |

| 2-[4-(dimethylaminomethyl)benzylthio]-ethylamine |

| 2-nitroamino-5-(3-pyridylmethyl)-4-pyrimidone |

| 2-[2-(4-(dimethylaminomethyl)benzylthio)ethylamino]-5-(3-pyridylmethyl)-4-pyrimidone |

| bis(2-(benzylthio)ethyl)amine |

Amine Functional Group Derivatizations of this compound

The primary amine group in this compound is a versatile functional handle that readily participates in a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs, leading to a wide array of derivatives with potential applications in various fields of chemical research.

Acylation Reactions

The reaction of this compound with acylating agents, such as acyl chlorides and acid anhydrides, is a direct method for the synthesis of N-substituted amides. chemguide.co.ukchemguide.co.uklibretexts.org This nucleophilic addition-elimination reaction is typically vigorous and results in the formation of a new carbon-nitrogen bond. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uksavemyexams.com This is followed by the elimination of a leaving group, typically a chloride ion or a carboxylate. chemguide.co.uksavemyexams.com The general reaction involves the replacement of one of the hydrogens of the -NH2 group with an acyl group. libretexts.org

For instance, the reaction of this compound with ethanoyl chloride would be expected to yield N-(2-(benzylthio)ethyl)acetamide. chemguide.co.uklibretexts.org These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-(2-(benzylthio)ethyl)acetamide | Pyridine (B92270), 0°C |

| Benzoyl chloride | N-(2-(benzylthio)ethyl)benzamide | Pyridine, 0°C |

| Acetic anhydride | N-(2-(benzylthio)ethyl)acetamide | Heat |

This table is illustrative and based on general reactivity patterns of primary amines. libretexts.org

Formation of Schiff Bases

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comdergipark.org.tryoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). dergipark.org.tryoutube.com The formation of Schiff bases is a reversible reaction and is often catalyzed by acid. masterorganicchemistry.com

The reaction between this compound and an aldehyde, such as benzaldehyde, would yield a Schiff base, specifically (E)-N-benzylidene-2-(benzylthio)ethan-1-amine. doubtnut.com The imine products can be hydrolyzed back to the parent amine and carbonyl compound by the addition of water. youtube.com

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Schiff Base Product | Catalyst |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-2-(benzylthio)ethan-1-amine | Acid |

| Acetone | N-(propan-2-ylidene)-2-(benzylthio)ethan-1-amine | Acid |

| 2-Naphthaldehyde | (E)-N-(naphthalen-2-ylmethylene)-2-(benzylthio)ethan-1-amine | Not specified |

This table is based on the general reactivity of primary amines with carbonyl compounds and specific examples found in the literature. doubtnut.comresearchgate.net

Alkylation of the Amine Nitrogen

The nitrogen atom of this compound can be alkylated through reactions with alkyl halides. This nucleophilic substitution reaction leads to the formation of secondary, tertiary, and even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. youtube.com The "borrowing hydrogen" methodology, utilizing alcohols as alkylating agents in the presence of a catalyst, also presents a viable route for N-alkylation. organic-chemistry.orgrsc.org

For example, the reaction of this compound with an excess of methyl iodide would lead to the formation of the corresponding quaternary ammonium iodide. youtube.com The synthesis of various N-alkylated derivatives of 2-(benzylthio)methyl-1H-benzimidazole has been reported, showcasing the utility of this reaction in creating a library of compounds. gsconlinepress.com

Table 3: N-Alkylation Reactions of Amine-Containing Scaffolds

| Alkylating Agent | Product Type | General Conditions |

|---|---|---|

| Alkyl Halides (e.g., CH3I) | Secondary, Tertiary, or Quaternary Amines | Base (e.g., K2CO3) |

| Alcohols (e.g., Benzyl alcohol) | Secondary or Tertiary Amines | Metal Catalyst (e.g., Co(II), Mn(I)), Heat |

This table is based on general principles of amine alkylation and specific examples from related systems. organic-chemistry.orgrsc.orggsconlinepress.com

Cyclization Reactions involving the Amine

The amine functionality in this compound can participate in cyclization reactions to form various heterocyclic compounds. msu.edu These reactions are crucial in the synthesis of complex molecules, including those with potential biological activity. The specific heterocyclic system formed depends on the nature of the other reactant and the reaction conditions.

For instance, the reaction of a primary amine with a 1,4-dicarbonyl compound can lead to the formation of substituted pyrroles in what is known as the Paal-Knorr synthesis. msu.edu While direct examples involving this compound in such specific named reactions were not prevalent in the searched literature, its primary amine nature suggests its potential as a substrate in these and other cyclization methodologies. Research has shown the use of bis(2-(benzylthio)ethyl)amine in the formation of copper complexes that catalyze cycloaddition reactions. researchgate.net

Thioether Functional Group Modifications

The thioether linkage in this compound is susceptible to modification, most notably through oxidation reactions.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. acsgcipr.org The extent of oxidation is dependent on the choice of oxidizing agent and the reaction conditions. organic-chemistry.org Common oxidants for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.orgjchemrev.com

Careful control of the stoichiometry of the oxidizing agent is crucial for the selective formation of the sulfoxide. acsgcipr.orgorganic-chemistry.org Using one equivalent of the oxidant typically favors the formation of the sulfoxide, while an excess will lead to the sulfone. jchemrev.com The oxidation of the thioether to a sulfone, such as in the synthesis of 2-(benzylsulfonyl)ethan-1-amine, introduces an electron-withdrawing group that can significantly alter the molecule's properties. vulcanchem.com

Table 4: Oxidation of the Thioether Group

| Oxidizing Agent | Product | General Conditions |

|---|---|---|

| Hydrogen Peroxide (1 eq.) | 2-(Benzylsulfinyl)ethanamine (Sulfoxide) | Controlled temperature |

| Hydrogen Peroxide (excess) | 2-(Benzylsulfonyl)ethanamine (Sulfone) | Room temperature or heat |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric control |

| Potassium Permanganate (KMnO4) | Sulfone | Acidic or basic conditions |

This table is compiled from general knowledge of sulfide (B99878) oxidation and specific examples of related compounds. organic-chemistry.orgjchemrev.com

Metal Coordination and Complexation

The presence of both a soft thioether sulfur donor and a hard amine nitrogen donor allows this compound to act as a versatile ligand in coordination chemistry. It can coordinate with a variety of transition metals to form stable complexes with diverse geometries and properties.

Research has demonstrated the synthesis and characterization of several copper(II) and nickel(II) complexes with this compound. sci-hub.ru These complexes are typically prepared by reacting the appropriate metal salt with the ligand in a suitable solvent, such as methanol (B129727). sci-hub.ru The resulting complexes have been characterized using techniques like elemental analysis, infrared spectroscopy, solid-state electronic spectra, and magnetic susceptibility measurements. sci-hub.ru

For instance, a related hybrid ligand, bis(2-(benzylthio)ethyl)amine, which features one amine and two thioether donors, reacts with copper(II) to form both mononuclear complexes and a one-dimensional coordination polymer. researchgate.netacs.org Single-crystal X-ray diffraction analysis of these complexes revealed various coordination geometries. researchgate.netacs.orgnih.gov For example, the mononuclear complexes [CuCl2(SNS)] and [CuBr2(SNS)] exhibit a distorted square pyramidal geometry where the tridentate ligand occupies the basal plane. researchgate.netacs.orgnih.gov Another complex, [Cu(OTf)2(SNS)(OH2)], shows a tetragonally distorted octahedral geometry. researchgate.netacs.orgnih.gov A copper(I) complex, [Cu2I2(SNS)]n, forms a coordination polymer chain with tetrahedral copper(I) centers. researchgate.netacs.orgnih.gov

The table below summarizes some of the characterized copper complexes formed with a ligand analogous to this compound, highlighting the versatility of the thioether-amine scaffold in forming diverse coordination structures.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

| [CuCl2(SNS)] | Cu(II) | Distorted Square Pyramidal | Mononuclear, tridentate ligand in basal plane. researchgate.netacs.orgnih.gov |

| [CuBr2(SNS)] | Cu(II) | Distorted Square Pyramidal | Mononuclear, tridentate ligand in basal plane. researchgate.netacs.orgnih.gov |

| [Cu(OTf)2(SNS)(OH2)] | Cu(II) | Tetragonally Distorted Octahedral | Mononuclear, weakly bonding monodentate triflates. researchgate.netacs.orgnih.gov |

| [Cu2I2(SNS)]n | Cu(I) | Tetrahedral | One-dimensional coordination polymer. researchgate.netacs.orgnih.gov |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The amine functionality of this compound makes it a suitable component for various MCRs.

While direct examples incorporating this compound into MCRs are not extensively documented in the provided results, the general reactivity of amines in such reactions is well-established. For instance, amines are key building blocks in palladium-catalyzed MCRs for the synthesis of nitrogen-containing compounds. beilstein-journals.org These reactions often tolerate a range of functional groups, including thioethers. beilstein-journals.org

A notable example of an MCR involving a related compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.netacs.org The copper complexes formed with bis(2-(benzylthio)ethyl)amine have been shown to be catalytically active in a three-component reaction between benzyl chloride, sodium azide (B81097), and phenylacetylene (B144264) to produce 1-benzyl-4-phenyl-1H-1,2,3-triazole. researchgate.netacs.orgnih.gov This demonstrates the potential of metal complexes derived from this compound and its analogs to facilitate complex organic transformations.

Furthermore, catalyst-free MCRs have been developed that utilize amines, a sulfur source (like Na2S or CS2), and other reactants to create thioether-containing products or sulfur-containing heterocycles. scilit.comacs.orgorganic-chemistry.org These methodologies highlight the broad applicability of amines in constructing diverse molecular architectures through convergent synthetic pathways.

Solid-Phase Synthesis Approaches for this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds, particularly peptides and other oligomers. The amino group of this compound provides a convenient handle for its attachment to a solid support, allowing for the subsequent elaboration of the molecule.

While specific examples detailing the solid-phase synthesis of derivatives starting directly from this compound are not explicitly detailed in the search results, the methodologies for the solid-phase synthesis of thioether-containing peptides and other molecules are well-developed. nih.govgoogle.com These strategies often involve the use of orthogonally protected building blocks that contain a thioether linkage. nih.gov

For example, thioether-containing analogues of peptides have been successfully synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This involves the use of specialized amino acid building blocks that incorporate a thioether moiety. The general steps in SPPS include:

Attachment of the first protected amino acid to a resin.

Deprotection of the amino group.

Coupling of the next protected amino acid.

Repetition of deprotection and coupling steps to build the desired sequence.

Cleavage of the final product from the resin and removal of side-chain protecting groups. google.com

The synthesis of thioether-linked glycopeptide mimics has also been achieved on a solid phase, demonstrating the compatibility of the thioether functionality with standard peptide synthesis conditions. acs.org These approaches could be adapted for the synthesis of derivatives of this compound by first attaching it to a suitable resin via its amino group and then performing subsequent chemical modifications. The table below outlines a general workflow for the solid-phase synthesis of a hypothetical peptide derivative incorporating a thioether-containing moiety.

| Step | Procedure | Reagents/Conditions |

| 1. Resin Functionalization | Attachment of a linker to the solid support. | e.g., Rink amide resin. mdpi.com |

| 2. First Building Block Coupling | Coupling of the first protected amino acid or a this compound derivative. | e.g., Fmoc-protected amino acid, DIC/Oxyma. google.com |

| 3. Deprotection | Removal of the Fmoc protecting group. | e.g., 20% piperidine (B6355638) in DMF. nih.gov |

| 4. Chain Elongation | Sequential coupling of additional protected building blocks. | Repetition of coupling and deprotection cycles. google.com |

| 5. Cleavage and Deprotection | Release of the final compound from the resin and removal of protecting groups. | e.g., Trifluoroacetic acid (TFA) cocktail. nih.gov |

Coordination Chemistry and Metal Complexes of 2 Benzylthio Ethanamine Ligands

2-(Benzylthio)ethanamine as a Monodentate Ligand

As a ligand, this compound (L) can coordinate to a metal center through either its nitrogen or sulfur donor atom. Research into its complexes with copper(II) and nickel(II) has demonstrated its ability to act as a monodentate ligand, where it occupies a single coordination site on the metal ion.

A series of copper(II) and nickel(II) complexes with this compound have been synthesized and characterized using elemental analysis, infrared and electronic spectroscopy, and magnetic susceptibility measurements. sci-hub.ru These complexes were typically prepared by reacting the appropriate metal salt with the ligand. sci-hub.ru For instance, nickel(II) complexes such as NiL₂(NO₂)₂ and NiL₂(NO₃)₂ were isolated. sci-hub.ru In these octahedral complexes, spectroscopic data suggest a trans stereochemistry where the this compound ligands are N-bonded, functioning in a monodentate fashion. sci-hub.ru

Selected Nickel(II) Complexes with Monodentate this compound

| Complex Formula | Proposed Geometry | Ligand Coordination Mode |

|---|---|---|

| NiL₂(NO₂)₂ | Octahedral | Monodentate (N-bonded) |

| NiL₂(NO₃)₂ | Octahedral | Monodentate (N-bonded) |

Derivatives of this compound as Polydentate Ligands

The structural motif of this compound is readily extended to create polydentate ligands capable of forming more stable, chelated metal complexes. By functionalizing the amine group, multidentate "pincer" or "tripodal" ligands can be synthesized, which can wrap around a metal center in various configurations.

A prominent derivative is bis(2-(benzylthio)ethyl)amine, a tridentate ligand commonly abbreviated as 'SNS'. acs.org This ligand features a central secondary amine nitrogen atom flanked by two thioether sulfur atoms, creating an [SNS] donor set. researchgate.netacs.orgnih.gov Such ligands are of significant interest because they combine hard (amine) and soft (thioether) donor atoms, allowing for nuanced control over the electronic and structural properties of their metal complexes. nsf.govacs.org

The synthesis of bis(2-(benzylthio)ethyl)amine is typically achieved following established literature procedures. acs.org The general approach involves the reaction of two equivalents of benzyl (B1604629) chloride with di(2-aminoethyl)amine or a related precursor, often in the presence of a base. The resulting ligand is characterized by standard spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm its structure before use in complexation reactions. acs.orgnsf.gov

The [SNS] ligand framework offers a unique electronic profile compared to other tridentate systems, such as the well-studied PNP (phosphine-nitrogen-phosphine) ligands. acs.org Thioether donors are considered soft, similar to phosphines, but are less toxic and easier to handle in air. mdpi.com The sulfur atoms in the SNS ligand possess stereochemically active lone pairs even after coordination, which can influence the geometry of the resulting metal complex. nsf.gov

Studies comparing SNS and PNP ruthenium complexes have revealed that the replacement of phosphine (B1218219) with sulfur donors leads to significant changes in synthetic outcomes and geometric preferences that go beyond simple electronic donation effects. acs.org Furthermore, research on related phenol-thioether compounds indicates that the thioether group generally acts as an electron-donating substituent. acs.org This property can influence the redox behavior of the metal center by stabilizing higher oxidation states. acs.org The combination of a central nitrogen donor with two flanking thioether donors allows the SNS ligand to bind effectively to a range of transition metals. researchgate.netacs.orgnih.gov

The tridentate nature of the SNS ligand promotes the formation of stable chelate rings with transition metals, leading to well-defined coordination geometries. fairfield.edu Its ability to occupy three coordination sites, often in a meridional fashion, makes it a valuable platform for constructing structurally diverse metal complexes. acs.orgnsf.gov

The complexation of bis(2-(benzylthio)ethyl)amine with copper salts yields a variety of mononuclear and polynuclear species, showcasing remarkable structural diversity. researchgate.netacs.orgnih.gov A study involving the reaction of the SNS ligand with different copper(II) and copper(I) salts produced four distinct complexes, each characterized by single-crystal X-ray diffraction. acs.orgresearchgate.netacs.orgnih.gov

[CuCl₂(SNS)] (1) and [CuBr₂(SNS)] (2): These two mononuclear Cu(II) complexes are five-coordinate and exhibit a distorted square pyramidal geometry. researchgate.netacs.orgnih.gov The tridentate SNS ligand occupies three positions in the basal plane, with a halide ion completing the plane and the second halide ion in the unique apical position. acs.org The degree of distortion from an ideal square pyramid is indicated by the structural index (τ), which was found to be 0.05 for the chloro complex and 0.12 for the bromo complex. acs.org

[Cu(OTf)₂(SNS)(OH₂)] (3): This complex features a six-coordinate Cu(II) center in a tetragonally distorted octahedral environment. researchgate.netacs.orgnih.gov The SNS ligand and a water molecule form the equatorial plane, while two weakly bonding triflate (OTf⁻) anions coordinate in the axial positions. researchgate.netacs.orgnih.gov A notable feature in the solid state is the formation of a 12-membered ring through intermolecular hydrogen bonding between the coordinated water and triflate ligands of neighboring molecules. acs.orgnih.gov

[Cu₂I₂(SNS)]ₙ (4): In contrast to the others, this is a one-dimensional coordination polymer containing copper in the +1 oxidation state. researchgate.netacs.orgnih.gov The structure consists of tetrahedral Cu(I) centers that are linked together by the SNS ligand, which acts in a unique bridging and chelating mode, forming a helical chain. researchgate.netacs.orgnih.gov

Structural Data for Copper Complexes with Bis(2-(benzylthio)ethyl)amine (SNS) Ligand

| Complex Formula | Metal Oxidation State | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [CuCl₂(SNS)] | Cu(II) | Distorted Square Pyramidal (5-coordinate) | Tridentate SNS ligand in basal plane; τ = 0.05 | acs.orgresearchgate.netacs.org |

| [CuBr₂(SNS)] | Cu(II) | Distorted Square Pyramidal (5-coordinate) | Tridentate SNS ligand in basal plane; τ = 0.12 | acs.orgresearchgate.netacs.org |

| [Cu(OTf)₂(SNS)(OH₂)] | Cu(II) | Tetragonally Distorted Octahedral (6-coordinate) | Weakly coordinating axial triflate ligands; H-bonded 12-membered ring in solid state | researchgate.netacs.orgnih.gov |

| [Cu₂I₂(SNS)]ₙ | Cu(I) | Tetrahedral | 1D coordination polymer; SNS ligand in a bridging-chelating mode forming a helix | researchgate.netacs.orgnih.gov |

Complexation with Transition Metals

Copper Complexes: Structural Diversity and Coordination Geometries

Mononuclear Complexes

This compound reacts with copper(II) salts to form a series of mononuclear complexes. researchgate.netacs.orgnih.gov Notable examples include [CuCl2(SNS)], [CuBr2(SNS)], and [Cu(OTf)2(SNS)(OH2)]. researchgate.netacs.orgnih.gov In the chloro and bromo complexes, the copper(II) center is five-coordinate, adopting a distorted square pyramidal geometry. researchgate.netacs.orgnih.gov The tridentate SNS ligand occupies three positions in the basal plane. researchgate.netacs.orgnih.gov

The complex [Cu(OTf)2(SNS)(OH2)] exhibits a tetragonally distorted octahedral geometry. researchgate.netacs.orgnih.gov This structure features two weakly bonding monodentate triflate (OTf) ligands in trans positions. researchgate.netacs.orgnih.gov A noteworthy feature of its solid-state structure is the formation of a 12-membered ring through intermolecular hydrogen bonding between the coordinated triflate and aqua ligands of four adjacent molecules. researchgate.netacs.orgnih.gov

Table 1: Mononuclear Copper Complexes with this compound (SNS)

| Complex | Formula | Coordination Geometry | Metal Center | Key Structural Features |

|---|---|---|---|---|

| 1 | [CuCl2(SNS)] | Distorted Square Pyramidal | Cu(II) | Penta-coordinated; tridentate SNS on the basal plane. researchgate.netacs.orgnih.gov |

| 2 | [CuBr2(SNS)] | Distorted Square Pyramidal | Cu(II) | Penta-coordinated; tridentate SNS on the basal plane. researchgate.netacs.orgnih.gov |

| 3 | [Cu(OTf)2(SNS)(OH2)] | Tetragonally Distorted Octahedral | Cu(II) | Two weakly bonding trans monodentate triflates; forms a 12-membered ring via H-bonding in the solid state. researchgate.netacs.orgnih.gov |

Coordination Polymers

When reacted with copper(I) iodide, this compound forms a one-dimensional coordination polymer with the formula [Cu2I2(SNS)]n. researchgate.netacs.orgnih.gov In this structure, the SNS ligand acts in a unique bridging and chelating manner, linking tetrahedral copper(I) centers. researchgate.netacs.orgnih.gov This arrangement results in a helical polymer chain. researchgate.netacs.orgnih.gov

Table 2: Coordination Polymer of this compound (SNS)

| Complex | Formula | Structure Type | Metal Center | Ligand Binding Mode |

|---|---|---|---|---|

| 4 | [Cu2I2(SNS)]n | 1D Coordination Polymer | Cu(I) | Bridge-chelate mode, forming a helical chain. researchgate.netacs.orgnih.gov |

Other Metal Complexes

Beyond copper, this compound has been incorporated into more complex systems, such as bimetallic catalysts. For instance, a photoactive bimetallic complex featuring a ruthenium photosensitizer unit linked to a catalytic manganese(I) unit has been developed. researchgate.net While the specific ligand used to bridge the Ru and Mn centers is a bipyrimidine, this research area highlights the potential for incorporating ligands like this compound into sophisticated catalytic systems. researchgate.net The principle involves using a photosensitizer to drive the catalytic cycle of another metal center, a strategy relevant to the development of advanced catalysts. researchgate.net

Spectroscopic and Structural Elucidation of Metal-Ligand Interactions

A combination of X-ray diffraction and various spectroscopic techniques is crucial for understanding the intricate details of how this compound coordinates to metal centers.

Spectroscopic Investigations

Electron Paramagnetic Resonance (EPR) and UV-Vis spectroscopy are powerful tools for probing the electronic environment of the metal centers in these complexes. nih.govmdpi.commdpi.com

EPR spectroscopy has been particularly useful for studying the paramagnetic copper(II) complexes ([CuCl2(SNS)], [CuBr2(SNS)], and [Cu(OTf)2(SNS)(OH2)]). researchgate.netacs.orgnih.gov The EPR spectra of these complexes are consistent with typical anisotropic Cu(II) signals, providing information about the ground electronic state and the geometry around the copper ion. researchgate.net For instance, the EPR parameters (g|| and A||) for similar copper(II) complexes with SNS-type ligands are characteristic of a square-based geometry. researchgate.net

UV-Vis spectroscopy reveals electronic transitions within the complexes. The spectra of the copper(II) complexes of this compound show d-d transitions, which are characteristic of the copper(II) ion in the specific ligand field, as well as charge transfer bands. researchgate.net These spectroscopic methods, when combined with X-ray data, provide a comprehensive picture of the metal-ligand interactions. nih.gov

Table 3: Spectroscopic Data for Copper(II) Complexes

| Complex | Technique | Key Findings |

|---|---|---|

| [CuCl2(SNS)], [CuBr2(SNS)], [Cu(OTf)2(SNS)(OH2)] | EPR | Anisotropic Cu(II) signals, confirming the paramagnetic nature and providing insights into the coordination environment. researchgate.netacs.orgnih.gov |

| [CuCl2(SNS)], [CuBr2(SNS)], [Cu(OTf)2(SNS)(OH2)] | UV-Vis | Presence of d-d transitions and charge transfer bands, characteristic of the Cu(II) ion in the given coordination sphere. researchgate.net |

Theoretical and Computational Studies of Coordination Geometries and Electronic Structures

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure and bonding of coordination complexes. researchgate.netnih.gov For complexes involving ligands similar to this compound, computational studies have been employed to understand how ligand constraints influence the geometry and oxidation state of the coordinated metal. researchgate.net

These theoretical approaches can calculate properties like the energies of molecular orbitals (e.g., HOMO and LUMO), which helps in understanding charge transfer processes observed in the UV-Vis spectra. researchgate.netnih.gov Furthermore, computational modeling can be used to predict and rationalize the coordination geometries and to analyze the nature of the metal-ligand bonds. researchgate.net While specific DFT studies solely on this compound complexes were not detailed in the provided context, the application of these methods to similar systems underscores their importance in modern coordination chemistry research. researchgate.netnih.gov

Catalytic Applications of 2 Benzylthio Ethanamine and Its Complexes

Role of 2-(Benzylthio)ethanamine-derived Ligands in Catalysis

Derivatives of this compound, such as bis(2-(benzylthio)ethyl)amine, function as robust hybrid ligands. This specific derivative is classified as a tridentate SNS ligand, possessing a central amine nitrogen atom and two flanking thioether sulfur atoms that can coordinate with a metal center. acs.orgresearchgate.netnih.gov This structural arrangement allows it to form stable complexes with transition metals like copper. acs.org

Research has demonstrated that the bis(2-(benzylthio)ethyl)amine ligand reacts with copper(II) salts to yield mononuclear complexes, including [CuCl₂(SNS)] and [CuBr₂(SNS)]. acs.orgresearchgate.netnih.gov In these complexes, the copper center is typically penta-coordinated, adopting a distorted square pyramidal geometry with the tridentate SNS ligand situated on the basal plane. acs.orgresearchgate.net With a different counter-ion, a tetragonally distorted octahedral complex, [Cu(OTf)₂(SNS)(OH₂)], can be formed. acs.orgresearchgate.netnih.gov

Furthermore, this SNS ligand can stabilize copper in its +1 oxidation state, forming a one-dimensional coordination polymer with the structure [Cu₂I₂(SNS)]n. acs.orgresearchgate.netnih.gov In this Cu(I) complex, the ligand adopts a unique bridge-chelate mode, creating a helical chain of tetrahedral copper(I) centers. acs.orgresearchgate.netnih.gov The ability of this ligand to stabilize both Cu(II) and Cu(I) centers in distinct coordination geometries is fundamental to its utility in catalysis. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its reliability, high regioselectivity, and tolerance of a wide range of functional groups. beilstein-journals.orgresearchgate.net This reaction facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important structural motifs in medicinal chemistry and materials science. researchgate.net The catalytic process dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. mdpi.com

Mechanism of CuAAC Catalysis with SNS Ligands

The generally accepted mechanism for the CuAAC reaction involves a Cu(I) catalytic species that activates a terminal alkyne. beilstein-journals.orgresearchgate.net While early proposals involved monomeric copper species, more recent evidence from kinetic and computational studies points to the involvement of dinuclear copper complexes as the kinetically favored pathway. researchgate.netnih.gov

In the context of SNS ligands derived from this compound, a notable feature is their ability to catalyze the CuAAC reaction effectively even when starting with Cu(II) precursors, without the need for an external reducing agent that is typically required in standard protocols. acs.orgnih.gov This suggests that the ligand system itself helps to create the active catalytic species under the reaction conditions. All four characterized copper complexes—three with Cu(II) and one with Cu(I)—have demonstrated catalytic activity. acs.orgresearchgate.netnih.gov

The catalytic cycle is believed to proceed through the formation of a copper-acetylide intermediate. The SNS ligand plays a crucial role in stabilizing the copper center, facilitating the coordination of both the alkyne and the azide (B81097). acs.orgnih.gov The pre-coordination of the azide and the copper-acetylide brings the reactants into proximity, lowering the activation energy for the cycloaddition. nih.gov DFT calculations on related thiolate SNS ligands suggest that the sulfur donor may also act as a proton shuttle during the formation of the initial copper-alkynyl intermediate, a role that could be pertinent to these thioether-based ligands as well. rsc.org

Efficiency and Selectivity in Triazole Formation

Complexes formed between copper and the bis(2-(benzylthio)ethyl)amine ligand have proven to be efficient catalysts for the three-component click reaction between benzyl (B1604629) chloride, sodium azide, and phenylacetylene (B144264) at room temperature. acs.orgresearchgate.netnih.gov This one-pot synthesis produces the target compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole, in good isolated yields. acs.orgnih.gov

A key feature of the CuAAC reaction is its exceptional regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. beilstein-journals.org The catalytic system utilizing the SNS-copper complexes adheres to this selectivity, providing a clean and efficient route to the desired product. acs.org All four synthesized complexes, regardless of the initial copper oxidation state (Cu(I) or Cu(II)) or the associated anion (Cl⁻, Br⁻, OTf⁻, I⁻), were found to be active catalysts for this transformation. acs.orgresearchgate.netnih.gov

| Catalyst (Complex) | Copper Oxidation State | Reactants | Product | Conditions | Outcome |

|---|---|---|---|---|---|

| [CuCl₂(SNS)] (1) | Cu(II) | Benzyl chloride, Sodium azide, Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Room Temperature, Aqueous MeCN | Good isolated yield |

| [CuBr₂(SNS)] (2) | Cu(II) | ||||

| [Cu(OTf)₂(SNS)(OH₂)] (3) | Cu(II) | ||||

| [Cu₂I₂(SNS)]n (4) | Cu(I) |

Aqueous-Based Catalysis and Green Chemistry Implications

The catalytic system employing bis(2-(benzylthio)ethyl)amine-copper complexes exhibits significant advantages from a green chemistry perspective. The catalysis is successfully performed in an aqueous acetonitrile (B52724) (MeCN) mixture, reducing the reliance on purely organic and often more hazardous solvents. acs.orgnih.gov A related tetranuclear copper(I) complex with a thiolate-SNS ligand also demonstrated good catalytic activity in water. rsc.org

A crucial green feature of this system is its ability to function without a base or an external reducing agent, such as sodium ascorbate, which is commonly used in CuAAC protocols. acs.orgresearchgate.netnih.gov Eliminating these reagents simplifies the reaction setup, minimizes waste generation, and leads to easier product purification. This operational simplicity and reduced chemical footprint make these SNS-copper complexes attractive for developing more sustainable chemical processes. acs.org

Other Catalytic Transformations Facilitated by this compound Derivatives

Organic Transformations (e.g., C-C bond formation, oxidation/reduction reactions)

The scientific literature to date has predominantly focused on the application of this compound-derived copper complexes in azide-alkyne cycloaddition reactions. acs.orgresearchgate.netresearchgate.net While these SNS ligands have proven highly effective in CuAAC catalysis, their application in other significant organic transformations is not as widely documented.

Fields such as C-C bond formation (e.g., Heck, Suzuki couplings) and oxidation-reduction reactions are critical areas of catalysis. icmpp.ronih.govnumberanalytics.com While related pincer-type ligands have been used in other contexts, such as SCS palladium complexes for the Heck reaction, specific reports on the use of bis(2-(benzylthio)ethyl)amine complexes for C-C coupling or as catalysts for general oxidation or reduction reactions are limited in the reviewed literature. acs.org Similarly, while copper complexes are known to catalyze dehydrogenation reactions, those reported typically involve different ligand systems. rsc.org Therefore, the primary established catalytic role for these specific copper-SNS complexes remains in the field of cycloaddition chemistry.

Chemo- and Stereoselective Catalysis

The application of this compound and its complexes in the realm of chemo- and stereoselective catalysis is an area of specialized research. The inherent structural features of this compound, namely the presence of a soft sulfur donor and a hard nitrogen donor, allow it to act as a versatile N,S-bidentate ligand. This dual-donor capability enables the formation of stable chelate complexes with various transition metals, which are central to catalytic activity. The benzyl group on the sulfur atom can also introduce significant steric bulk, which can be instrumental in creating a chiral environment around the metal center, a key requirement for stereoselective transformations.

While extensive research on the broader class of β-amino thioether ligands exists, specific and detailed studies focusing solely on the catalytic behavior of this compound in achieving high chemo- and stereoselectivity are limited in publicly accessible literature. However, related structures have shown promise in catalytic applications, suggesting the potential of this compound-derived catalysts.

For instance, ruthenium(II) complexes derived from ligands that are structurally analogous to this compound have been investigated as catalysts in the transfer hydrogenation of ketones. researchgate.net In these reactions, the catalyst facilitates the selective reduction of a carbonyl group in the presence of other functional groups (chemoselectivity) and can, in principle, favor the formation of one enantiomer of the resulting alcohol over the other (stereoselectivity).

One study detailed the synthesis of ruthenium(II) complexes with a ligand closely related to this compound, specifically (2-(benzylthio)-N-(pyridin-2-ylmethyl)ethanamine). This ligand, which incorporates an additional pyridine (B92270) coordinating group, was used to create chiral ruthenium complexes. These complexes were tested as catalysts for the transfer hydrogenation of acetophenone. While good catalytic activity was observed, the enantioselectivity achieved in these specific instances was reported to be low. researchgate.net

The development of highly effective chemo- and stereoselective catalysts often relies on the precise tuning of the ligand's electronic and steric properties. For this compound, this could involve modifications to the benzyl group or the ethylamine (B1201723) backbone to enhance the chiral induction and the catalyst's ability to discriminate between different reaction pathways or substrate orientations.

Although specific data tables for the catalytic performance of this compound are not available in the reviewed literature, the general performance of related catalysts can be summarized to provide context.

Table 1: Representative Catalytic Performance of a Structurally Related Ruthenium(II) Complex in the Transfer Hydrogenation of Acetophenone

| Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| [RuCl₂(L)(p-cymene)]¹ | Acetophenone | 1-Phenylethanol | High | Low |

¹ L = (2-(benzylthio)-N-(pyridin-2-ylmethyl)ethanamine), a ligand structurally related to this compound. Data is qualitative based on the findings in the cited literature which reports good activity but low enantioselectivity. researchgate.net

Further research is required to fully explore and document the chemo- and stereoselective catalytic potential of this compound and its metallic complexes. The design of chiral derivatives of this ligand and their application in a broader range of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and allylic alkylations, could reveal its utility in modern synthetic chemistry.

Biological and Biomedical Research on 2 Benzylthio Ethanamine and Its Derivatives

Investigation of Biological Activities

The unique structural characteristics of 2-(benzylthio)ethanamine, particularly the flexible ethylamine (B1201723) side chain and the benzylthio group, have made it and its derivatives subjects of interest in various biological investigations.

Derivatives of this compound have been shown to interact with and inhibit various enzymes, demonstrating their potential as modulators of biological pathways.

Phosphopantetheinyl Transferase (PptT) Inhibition: A series of amidinourea compounds, which are derivatives of tert-butyl(4-(benzylthio)-2,6-diethylphenyl)carbamate, have been studied as inhibitors of the Mycobacterium tuberculosis (Mtb) enzyme PptT. nih.govacs.org PptT is essential for the biosynthesis of crucial lipids and virulence factors in Mtb. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on these derivatives revealed that while the core amidinourea group was largely optimized, modifications to the aromatic ring could enhance potency. researchgate.net These findings suggest that the benzylthio moiety is a key component of a scaffold for developing potential anti-tuberculosis therapeutics. acs.org

ATP Synthase Inhibition: In the search for new antibacterial agents against Pseudomonas aeruginosa, researchers synthesized a series of quinoline (B57606) derivatives using 2-(benzylthio)quinoline-3-carbaldehyde as a starting material. acs.orgnih.gov These compounds were evaluated for their ability to inhibit the pathogen's ATP synthase. acs.org Studies comparing derivatives with a benzyl (B1604629) sulfide (B99878) group to those with a methyl sulfide group generally found that the presence of the larger benzyl sulfide resulted in greater inhibition of ATP synthase activity. acs.orgnih.gov This highlights the role of the benzylthio group in achieving potent enzyme inhibition.

Catechol Dioxygenase Activity: A derivative, (2-(benzylthio)-N-(pyridin-2-ylmethyl)ethanamine), was used as a ligand to synthesize an iron(III) complex. researchgate.net This complex was found to exhibit catechol dioxygenase activity, specifically following an intradiol-cleaving pathway, which is relevant to understanding enzymatic reaction mechanisms. researchgate.net

Table 1: Summary of Enzymatic Interactions of this compound Derivatives

| Derivative Class | Target Enzyme | Organism | Key Finding | Reference(s) |

|---|---|---|---|---|

| Amidinoureas | Phosphopantetheinyl Transferase (PptT) | Mycobacterium tuberculosis | Derivatives show inhibitory activity, suggesting a scaffold for anti-TB agents. | nih.gov, acs.org, researchgate.net |

| Quinolines | ATP Synthase | Pseudomonas aeruginosa | The benzyl sulfide group conferred greater inhibitory activity than a methyl sulfide group. | acs.org, nih.gov |

| Iron(III) Complex | Catechol Dioxygenase (mimic) | N/A (in vitro) | The complex displayed intradiol-cleaving dioxygenase activity. | researchgate.net |

The structural framework of this compound has been incorporated into molecules designed to interact with specific receptors, a key strategy in developing targeted therapies. Agonists are molecules that activate receptors, while antagonists block receptor activation. msdmanuals.com

A notable example is the synthesis of 1-(2-(benzylthio)ethyl)-4-(5-iodo-2-methoxyphenyl)piperazine, a derivative designed as a potential ligand for the 5-HT1A serotonin (B10506) receptor. researchgate.net This receptor is implicated in various central nervous system disorders. researchgate.net The compound was radiolabeled with Iodine-125 to create [¹²⁵I]-BTE-IMPP for use in receptor binding studies. researchgate.net Biodistribution studies in rats showed that the radioligand had a high uptake in the hippocampus, a region with a high density of 5-HT1A receptors, compared to the cerebellum, which has low density. researchgate.net Blocking studies confirmed that the compound exhibits good specific binding to the 5-HT1A receptor, indicating its potential as a tool for imaging and studying this receptor. researchgate.net

Table 2: Receptor Binding Study of a this compound Derivative

| Derivative Name | Target Receptor | Study Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| [¹²⁵I]-1-(2-(benzylthio)ethyl)-4-(5-iodo-2-methoxyphenyl)piperazine | 5-HT1A | Radioligand Binding & Biodistribution | Showed high, specific uptake in receptor-rich brain regions (hippocampus). | researchgate.net |

Following initial biochemical findings, compounds are often tested in cellular environments to assess their activity in a more complex biological system.

Anti-mycobacterial Screening: The amidinourea derivatives of tert-butyl(4-(benzylthio)-2,6-diethylphenyl)carbamate that inhibit the PptT enzyme were also tested for their activity against whole-cell M. tuberculosis in culture. nih.govacs.org The results from these cellular assays helped to establish that the compounds' ability to kill the bacteria correlated with their biochemical potency against the target enzyme, confirming an on-target mechanism of action. nih.gov

Antimicrobial Screening: Quinoline derivatives synthesized from 2-(benzylthio)quinoline-3-carbaldehyde were screened for their in vitro antibacterial activity against multidrug-resistant P. aeruginosa clinical isolates. nih.gov Several of the compounds containing the benzylthio group demonstrated significant antibacterial activity, which was attributed to the inhibition of ATP synthase rather than the electron transport chain. acs.org

Table 3: Summary of in vitro Biological Screening of this compound Derivatives

| Derivative Class | Assay Type | Organism/Cell Line | Key Finding | Reference(s) |

|---|---|---|---|---|

| Amidinoureas | Whole-cell growth inhibition | Mycobacterium tuberculosis | Whole-cell activity correlated with enzymatic inhibition of PptT. | nih.gov, acs.org |

| Quinolines | Antibacterial activity (MIC) | Pseudomonas aeruginosa | Potent antibacterial activity was linked to ATP synthase inhibition. | acs.org, nih.gov |

Receptor Binding Studies and Agonist/Antagonist Properties

Role in Drug Discovery and Medicinal Chemistry

The small molecular weight and structural simplicity of this compound make it a suitable candidate for modern drug discovery techniques.

Fragment-Based Drug Discovery (FBDD) is a method that screens libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. gardp.orgnih.gov These initial "hits," though often binding with low affinity, can serve as efficient starting points for development into more potent lead compounds. nih.govfrontiersin.org

In this context, this compound was identified as a hit in a fragment screening campaign. nih.gov The screening was performed using ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for detecting the weak interactions typical of fragments. nih.gov

A key target in HIV drug discovery is the gp41 envelope glycoprotein (B1211001), which is essential for the virus's entry into host cells. nih.govfrontiersin.org Specifically, a C-terminal sub-pocket adjacent to a well-known hydrophobic pocket on gp41 has been identified as a promising site for inhibitor development. nih.gov

In a study aimed at identifying molecules that bind to this sub-pocket, researchers performed an NMR-based screening of a 500-member fragment library. nih.gov The screening utilized WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) NMR experiments. nih.gov From a mixture of ten fragments, this compound was identified as a "hit," confirming its binding to the gp41 C-terminal sub-pocket. nih.gov The study noted that the fragment is reminiscent of a lysine (B10760008) side chain in terms of its hydrophobicity and terminal charge, suggesting a potential binding mechanism. nih.gov However, due to its structural flexibility and a lack of similar compounds in the library for immediate structure-activity relationship exploration, it was not progressed further in that particular study. nih.gov

Table 4: Summary of this compound in FBDD

| Fragment | Target | Target Sub-site | Screening Method | Outcome | Reference(s) |

|---|---|---|---|---|---|

| This compound | HIV-1 gp41 | C-terminal sub-pocket | WaterLOGSY NMR | Identified as a binding hit; not progressed due to flexibility. | nih.gov |

Fragment-Based Drug Discovery (FBDD) using this compound

Structure-Activity Relationship (SAR) Exploration Challenges

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity. nih.gov However, the exploration of SAR for this compound and its derivatives is not without its challenges. One primary difficulty stems from the molecule's inherent flexibility. nih.gov High conformational flexibility can make it difficult to determine the exact three-dimensional orientation (pharmacophore) responsible for its biological effects, complicating the design of more rigid and potent analogs. nih.gov

Another significant challenge arises from the availability of analogs for comparative studies. In a fragment-based screening study aimed at identifying inhibitors of the HIV-1 envelope glycoprotein gp41, this compound was identified as a hit. nih.gov However, it was not progressed further due to the absence of similar compounds within the screening library, which made a systematic exploration of its SAR unfeasible at the time. nih.gov The development of quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties with biological activity, is also dependent on having a diverse set of active compounds to build a reliable and predictive model. frontiersin.orgresearchcommons.org

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structures that require modification. numberanalytics.com this compound and its derivatives have been identified as promising starting points or "hits" in screening campaigns for various therapeutic targets. nih.govconceptlifesciences.com For instance, in addition to its identification as a fragment hit for HIV-1 gp41, the related compound 2-(benzylthio)acetic acid was identified as a lead compound from a library screen targeting the HPV6 E1 protein. nih.govbham.ac.uk

Once a lead is identified, a multiparameter optimization process is typically initiated to enhance potency, selectivity, and metabolic stability. nih.gov This involves synthesizing and testing numerous derivatives to build a robust SAR. nih.gov An example of this process can be seen in the development of oxidative phosphorylation (OXPHOS) inhibitors, where a benzene-disulfonamide lead compound was structurally modified. nih.gov The optimization of a related derivative, 4-(Benzylthio)-N,N-diethylbenzenesulfonamide, was part of a campaign to improve potency against cancer cells by inhibiting ATP production. nih.gov

Table 1: Examples of this compound Derivatives as Lead Compounds

| Compound/Derivative | Identified Target/Activity | Reference |

|---|---|---|

| This compound | HIV-1 gp41 fusion intermediate | nih.gov |

| 2-(Benzylthio)acetic acid | HPV6 E1 protein | bham.ac.uk |

| 4-(Benzylthio)-N,N-diethylbenzenesulfonamide | Oxidative Phosphorylation (OXPHOS) Inhibition | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase inhibition | nih.gov |

Design of Analogs with Enhanced Pharmacological Profiles

The design and synthesis of analogs are a cornerstone of medicinal chemistry, aimed at improving the pharmacological profile of a lead compound. tandfonline.comnih.gov This process often involves modifying the lead structure to enhance target affinity, selectivity, and pharmacokinetic properties. nih.govacs.org

Several studies have demonstrated the successful design of analogs based on a benzylthio-containing scaffold.

Inhibition of hMATE1: this compound, also referred to as 2-(benzylsulfanyl)ethanamine, was used as a building block to synthesize a series of cimetidine (B194882) derivatives. jst.go.jp These analogs were designed to probe the structural requirements for inhibiting the human multidrug and toxin extrusion transporter 1 (hMATE1). jst.go.jp

Anti-influenza Activity: In a search for anti-influenza A virus agents, a library of over 40 analogs of a nitrobenzoxadiazole lead was created. tandfonline.com These modifications, which included various thioether substitutions, led to the identification of compounds with low micromolar potency and favorable selectivity, highlighting them as hit compounds for future optimization. tandfonline.com

Anticancer Activity: Benzimidazole (B57391) derivatives containing a 2-(benzylthio) group have been synthesized and shown to possess antiviral activity. biointerfaceresearch.com Similarly, optimization of ATAD2 and CECR2 bromodomain inhibitors involved derivatives like N-(3-(benzylthio)-4-chlorophenyl)-2-(2,5-dioxoimidazolidin-1-yl)acetamide, demonstrating the utility of the benzylthio moiety in designing potent enzyme inhibitors. sci-hub.se

Table 2: Analog Design Strategy for Anti-Influenza A Virus Activity

| Modification Strategy | Resulting Compounds | Pharmacological Outcome | Reference |

|---|---|---|---|

| Development of a library of over 40 analogues | 4-thioether substituted nitrobenzoxadiazoles (e.g., compounds 12, 17, 25) | Identification of hits with IC50 values in the low micromolar range (8.9–10 µM) and favorable selectivity. | tandfonline.com |

| Introduction of various functional groups | Alkyl, alkoxyalkyl, propionic acid, and ethylamine side chains | Modulation of antiviral potency and selectivity. | tandfonline.com |

Applications as Precursors for Radiopharmaceuticals (e.g., MAG3 derivatives)

The unique chemical properties of sulfur-containing ligands make them valuable for coordinating with radiometals used in diagnostic imaging and therapy. Derivatives of this compound serve as precursors for such agents. Specifically, bis(2-(benzylthio)ethyl)amine, a tridentate ligand with an SNS (thioether-amine-thioether) donor atom set, has been investigated as a novel backbone for the development of technetium brain-imaging agents. acs.org These ligands form stable complexes with technetium(V), a common isotope in nuclear medicine. The resulting radiopharmaceuticals are designed to cross the blood-brain barrier and provide images of cerebral perfusion, which is crucial for diagnosing strokes and other neurological disorders. acs.org

Biochemical Pathway Modulation

Impact on Metabolic Pathways

Cellular metabolism involves a complex network of biochemical reactions essential for energy production and biosynthesis. nih.gov Derivatives of this compound have been shown to modulate key metabolic pathways, particularly those related to energy production in cancer cells.

Research on novel oxidative phosphorylation (OXPHOS) inhibitors identified 4-(Benzylthio)-N,N-diethylbenzenesulfonamide as part of a series of compounds capable of disrupting cellular energy metabolism. nih.gov This compound and its optimized analogs were shown to significantly inhibit ATP production in cancer cells, particularly when the cells were forced to rely on OXPHOS by culturing them in galactose-containing media instead of glucose. nih.gov The lead compound in this series was also found to directly inhibit OXPHOS Complex I, a critical enzyme in the electron transport chain. nih.gov This inhibition of energy production represents a promising strategy for cancer therapy. nih.gov

Table 3: Effect of an Optimized Benzene-disulfonamide Derivative on ATP Production

| Compound | Cell Line | Media | IC50 (ATP Production) | Reference |

|---|---|---|---|---|

| Compound 2 (Lead) | MIA PaCa-2 | Galactose | 118.5 ± 2.2 nM | nih.gov |

| Compound 66 (Optimized) | MIA PaCa-2 | Galactose | 17.2 nM | nih.gov |

Role in Redox Biology

Redox biology examines the roles of reactive oxygen species (ROS) and the cellular systems that manage them, such as the production of NADPH and antioxidants. mdpi.com An imbalance in redox homeostasis leads to oxidative stress, which is implicated in numerous diseases. Benzylthio-containing compounds have been shown to play a significant role in modulating these pathways.

A study on Ras-mutated liver cancer cells found that the derivative 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ) induces apoptotic cell death specifically by increasing the levels of intracellular ROS. nih.gov This suggests that the compound interferes with the cell's ability to manage its redox state, leading to cytotoxic oxidative stress. The sulfur atom in such compounds can act as an oxidation-reduction center. nih.gov

Conversely, other derivatives have been linked to the activation of protective antioxidant pathways. A peptide containing a 3-(benzylthio)propyl moiety was found to exert anti-fatigue effects by activating the Nrf2 pathway. mdpi-res.com The Nrf2 pathway is a primary regulator of the antioxidant response, controlling the expression of numerous genes that protect cells from oxidative damage. The ability of this compound derivatives to both induce ROS and activate antioxidant responses indicates their potential as versatile tools for modulating cellular redox biology.

Advanced Characterization and Analytical Methodologies for 2 Benzylthio Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(benzylthio)ethanamine. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and arrangement of hydrogen atoms in this compound. The spectrum provides key diagnostic signals that correspond to the distinct proton environments within the molecule: the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and ethyl groups, and the amine protons. rsc.org

A representative ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) exhibits a multiplet for the five aromatic protons of the phenyl group, typically observed between δ 7.23 and 7.37 ppm. rsc.org The two protons of the methylene group attached to the sulfur atom (the benzylic protons) appear as a singlet at approximately δ 3.78 ppm. The two methylene groups of the ethanamine moiety appear as triplets. The triplet corresponding to the methylene group adjacent to the sulfur atom is found around δ 2.74-2.57 ppm, while the triplet for the methylene group next to the amine is located at approximately δ 2.87-2.92 ppm. The amine protons typically appear as a broad singlet. rsc.org The integration of these signals confirms the ratio of protons in each unique environment, and the coupling patterns (splitting of signals) reveal the neighboring proton arrangements, thus validating the molecular structure. The sharpness and integration of the peaks also serve as a reliable indicator of the compound's purity.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23-7.37 | m | 5H | Ar-H |

| 3.78 | s | 2H | Ph-CH ₂-S |

| 2.87-2.92 | t | 2H | S-CH ₂-CH₂-NH₂ |

| 2.74-2.57 | t | 2H | S-CH₂-CH ₂-NH₂ |

| 6.66 | s | 2H | NH ₂ |

Data sourced from a study by The Royal Society of Chemistry. rsc.org Abbreviations: s = singlet, t = triplet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.

In a typical ¹³C NMR spectrum of this compound in DMSO-d6, the aromatic carbons of the benzyl group resonate in the downfield region, generally between δ 127 and 139 ppm. rsc.org Specifically, the quaternary carbon of the phenyl ring attached to the methylene group appears around δ 138.87 ppm, while the other aromatic carbons show signals at approximately δ 129.40, 128.88, and 127.37 ppm. The carbon of the benzylic methylene group (Ph-C H₂-S) is observed around δ 35.12 ppm. The carbons of the ethanamine backbone appear at approximately δ 37.08 ppm for the carbon adjacent to the amine group and δ 29.69 ppm for the carbon next to the sulfur atom. rsc.org

Table 2: Representative ¹³C NMR Data for this compound in DMSO-d6

| Chemical Shift (δ) ppm | Assignment |

| 138.87 | C -Ar (quaternary) |

| 129.40 | C H-Ar |

| 128.88 | C H-Ar |

| 127.37 | C H-Ar |

| 37.08 | S-CH₂-C H₂-NH₂ |

| 35.12 | Ph-C H₂-S |

| 29.69 | S-C H₂-CH₂-NH₂ |